4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-(methylsulfanylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRPVIMNPPWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization Approach
Starting Material: A benzoic acid derivative bearing a suitable leaving group (e.g., bromine) at the 4-position.
Fluorination: Electrophilic fluorination can be achieved using reagents such as Selectfluor® under controlled temperature (40–60°C) and pH to introduce the fluorine atom at the para position relative to the carboxylic acid.
Thiolation: The methylsulfanyl methyl group is introduced by nucleophilic substitution using methyl mercaptan or protected thiol derivatives. Catalysts such as copper(I) or palladium(0) complexes can enhance regioselectivity and reaction rates.
Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
Alternative Friedel-Crafts Alkylation Route
The methylsulfanyl methyl substituent can be introduced via Friedel-Crafts alkylation of 4-fluorobenzoic acid using methylsulfanyl methyl chloride or bromide in the presence of Lewis acid catalysts like aluminum chloride.
This method requires careful control of reaction conditions to avoid polyalkylation or side reactions.
Reaction Conditions and Optimization
| Reaction Step | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Fluorination | Selectfluor®, 40–60°C, pH control | 60–80% | Monitor by TLC/HPLC; solvent polarity (DMF) critical |
| Thiolation | Methyl mercaptan, Cu(I)/Pd(0) catalyst, 6–12 h, ambient to 80°C | 65–85% | Use inert atmosphere; optimize solvent for solubility |
| Friedel-Crafts Alkylation | Methylsulfanyl methyl halide, AlCl3, 0–25°C | 50–70% | Requires quenching and careful workup |
Analytical Characterization of the Product
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows aromatic protons at δ 7.8–8.2 ppm, methylsulfanyl protons at ~2.1 ppm, and carboxylic acid proton broad signal.
- $$^{13}C$$ NMR confirms carboxylic acid carbon at δ 165–170 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS):
- Confirms molecular ion peak at m/z 214.03 (M+H)+, with purity >98%.
Elemental Analysis and High-Resolution Mass Spectrometry (HRMS):
- Validate molecular formula and confirm absence of impurities.
Research Findings on Synthesis and Applications
The compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients, especially due to its modifiable carboxylic acid and methylsulfanyl groups.
Oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, expanding the compound’s chemical space.
Reduction of the carboxylic acid group can lead to alcohol or aldehyde derivatives, useful for further functionalization.
The fluorine atom allows participation in nucleophilic aromatic substitution reactions, enabling synthesis of diverse substituted benzoic acids.
Summary Table of Key Synthetic Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Aromatic Substitution | Fluorination of aromatic ring using electrophilic fluorinating agents | 4-Fluorobenzoic acid derivatives |
| Thiolation | Introduction of methylsulfanyl methyl via nucleophilic substitution | This compound |
| Friedel-Crafts Alkylation | Alkylation with methylsulfanyl methyl halides under Lewis acid catalysis | Alkylated benzoic acid derivatives |
| Oxidation | Conversion of methylsulfanyl to sulfoxide/sulfone | Sulfoxide/sulfone derivatives |
| Reduction | Reduction of carboxylic acid to alcohol or aldehyde | Alcohol or aldehyde derivatives |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
| Reaction Type | Reagents/Conditions | Products | Yield/Notes |
|---|---|---|---|
| Esterification | Methanol + H₂SO₄ (acid catalyst), reflux | Methyl 4-fluoro-3-(methylsulfanylmethyl)benzoate | ~75% yield (analogous to) |
| Amidation | Thionyl chloride (SOCl₂) → reaction with amines | Corresponding amides (e.g., 4-fluoro-N-alkyl derivatives) | Requires anhydrous conditions |
These reactions retain the fluorine and methylsulfanylmethyl groups while modifying the carboxylic acid’s reactivity for further applications.
Oxidation of the Thioether Group
The methylsulfanylmethyl (-CH₂-S-CH₃) group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | Sulfoxide (-CH₂-S(O)-CH₃) | Partial oxidation |
| mCPBA | Dichloromethane, 0°C → RT | Sulfone (-CH₂-SO₂-CH₃) | Complete oxidation |
The sulfone derivative exhibits enhanced polarity and potential bioactivity compared to the parent compound.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 4-position can participate in NAS under specific conditions:
The electron-withdrawing carboxylic acid group reduces the ring’s electron density, limiting NAS efficiency unless activating groups are introduced.
Decarboxylation Reactions
Thermal or catalytic decarboxylation removes the carboxylic acid group:
| Method | Conditions | Product | Application |
|---|---|---|---|
| Pyrolysis | 200–250°C, inert atmosphere | 4-Fluoro-3-(methylsulfanylmethyl)benzene | Intermediate for cross-coupling reactions |
| Copper catalysis | CuO, quinoline, 180°C | Same as above | Higher selectivity |
Functionalization of the Methylsulfanylmethyl Side Chain
The -CH₂-S-CH₃ group undergoes alkylation and elimination:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Alkylation | CH₃I, NaOH | -CH₂-S⁺(CH₃)₂ I⁻ | Forms sulfonium salts for SN2 reactions |
| Elimination | Strong base (t-BuOK) | Styrene derivative via β-elimination | Forms conjugated dienes |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
Scientific Research Applications
Structure
The compound features a fluorine atom at the para position and a methylsulfanyl group at the meta position of the benzene ring. This unique structure contributes to its reactivity and potential applications in synthesis and biological interactions.
Organic Synthesis
4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups can be easily modified to create derivatives with desired properties.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of active pharmaceutical ingredients (APIs). |
| Functional Group Modification | The carboxylic acid can be converted to alcohols or aldehydes for further reactions. |
Biological Studies
The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with various molecular targets, making it valuable for drug discovery.
Case Study: Anticoccidial Activity
An analogue based on this compound exhibited a potency of 0.1 nM as an anticoccidial agent, demonstrating its potential in veterinary medicine.
Pharmaceutical Development
This compound is explored for its role in developing new drugs targeting specific diseases, including cancer and infectious diseases.
| Drug Development | Description |
|---|---|
| Targeted Therapies | Modulates protein kinase activity to influence cellular processes such as proliferation. |
| Anticancer Agents | Investigated for its efficacy in inhibiting tumor growth through specific molecular interactions. |
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the methylsulfanyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Benzoic Acid Derivatives
The following table summarizes key structural and functional differences between 4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid and related compounds:
Key Observations:
- Acidity : The electron-withdrawing fluorine at C-4 increases benzoic acid acidity (pKa ~2.5–3.0), while the electron-donating methylsulfanyl group may slightly counteract this effect .
- Pharmacological Potential: Sulfur-containing groups (e.g., –S–CH₃, –SO₂–NH–) are linked to therapeutic activity. For example, 2-Methoxy-4-(methylsulfanyl)benzoic acid is an intermediate in cardiotonic drugs like Sulmazole , and sulfonamide derivatives exhibit enzyme inhibition .
Spectroscopic Characterization
- NMR Profiles: Compounds with trifluoromethyl or pyrimidinylamino groups (e.g., compound 291 in ) show distinct ¹H/¹³C NMR shifts due to electron-withdrawing effects. For example, –CF₃ groups cause deshielding (~δ 120–125 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS data for methyl ester derivatives (e.g., m/z 331.28 for C₁₆H₁₁F₂N₃O₃) confirm molecular ion peaks consistent with theoretical values .
Carcinogenicity and Binding Interactions
- Methyl Substituents: shows that methylated aminoazo dyes exhibit carcinogenicity inversely correlated with liver-bound dye accumulation time.
Biological Activity
4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid is a benzoic acid derivative notable for its diverse biological activities and potential applications in pharmaceutical chemistry. This compound, characterized by the presence of a fluorine atom and a methylsulfanyl group, has been investigated for its interactions with various biological systems, including its role as an anticoccidial agent and its binding affinity to specific receptors.
- Molecular Formula : C9H10FOS
- Molecular Weight : Approximately 200.23 g/mol
- Structural Features :
- Fluorine atom at the 4-position
- Methylsulfanyl group at the 3-position
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in veterinary medicine and drug development. Notably, an analogue of this compound has demonstrated potent activity as an anticoccidial agent, with an effective concentration of just 0.1 nM, suggesting its potential utility in treating parasitic infections in animals .
The biological activity of this compound is largely attributed to its unique functional groups, which enhance its binding characteristics compared to non-fluorinated analogues. Studies have focused on:
- Binding Affinity : Evaluating interactions with various receptors and enzymes.
- Antiparasitic Properties : Investigating mechanisms that inhibit parasitic growth.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | Lacks the methylsulfanyl group |
| 4-Fluoro-3-(methylsulfonyl)benzoic acid | C8H7FO4S | Contains a sulfonyl instead of a sulfanyl group |
| 4-Fluoro-3-(methylamino)benzoic acid | C9H10FNO2 | Contains an amino group instead of sulfanyl |
This comparison highlights the distinct biological and chemical properties imparted by the methylsulfanyl functional group in this compound.
Case Studies and Research Findings
- Anticoccidial Activity : A study demonstrated that derivatives based on this compound showed significant efficacy against coccidian parasites, indicating a promising avenue for veterinary pharmaceuticals .
- Binding Studies : Research has shown that this compound exhibits strong binding affinity to specific enzymes involved in metabolic pathways, which could lead to the development of novel therapeutic agents targeting these pathways .
- Pharmacological Applications : The compound has been explored as a building block for synthesizing various active pharmaceutical ingredients (APIs), particularly those aimed at treating parasitic infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
